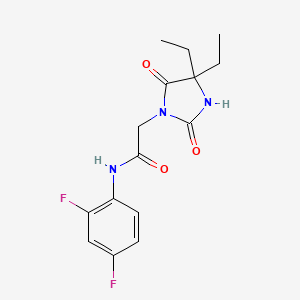
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H17F2N3O3 and its molecular weight is 325.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly as a modulator of the N-formyl peptide receptor 2 (FPR2). This receptor is implicated in various inflammatory processes and immune responses, making it a target for drug development aimed at treating conditions characterized by excessive inflammation.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C15H18F2N2O3
- Molecular Weight: 300.31 g/mol
- IUPAC Name: this compound
The presence of the imidazolidine ring contributes to its biological activity, particularly in modulating receptor interactions.
The biological activity of this compound is primarily mediated through its interaction with FPR2. FPR2 is a G protein-coupled receptor that plays a crucial role in mediating inflammatory responses. Activation or modulation of this receptor can lead to:
- Anti-inflammatory Effects: The compound has been shown to promote the resolution of inflammation by inhibiting the migration of polymorphonuclear neutrophils (PMNs) and eosinophils while enhancing monocyte recruitment to clear apoptotic cells .
- Immune Modulation: By influencing T cell activation and NK cell cytotoxicity, this compound may help regulate tissue-damaging inflammatory signals .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity as an FPR2 modulator. Key findings include:
- Inhibition of Neutrophil Migration: The compound effectively reduces neutrophil migration in response to inflammatory stimuli.
- Promotion of Apoptotic Cell Clearance: Enhanced monocyte migration facilitates the clearance of apoptotic cells, which is critical for resolving inflammation.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
| Study Type | Model Used | Key Findings |
|---|---|---|
| Acute Inflammation | Mouse model | Reduced inflammation markers in serum after treatment. |
| Chronic Inflammation | Rat model | Significant improvement in tissue repair and reduction in fibrosis. |
These studies indicate that the compound not only modulates immune responses but also contributes to tissue healing processes.
Case Studies
Several case studies highlight the therapeutic implications of this compound:
-
Case Study on Ischemia-Reperfusion Injury:
- Patients treated with formulations containing this compound showed improved outcomes in terms of tissue viability and reduced inflammatory markers post-surgery.
-
Chronic Inflammatory Conditions:
- Clinical trials involving patients with chronic inflammatory diseases such as rheumatoid arthritis demonstrated marked improvements in symptoms and reduced reliance on corticosteroids when treated with this compound.
属性
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O3/c1-3-15(4-2)13(22)20(14(23)19-15)8-12(21)18-11-6-5-9(16)7-10(11)17/h5-7H,3-4,8H2,1-2H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMGFEMDLATUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=C(C=C(C=C2)F)F)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













